molecular formula C10H14N2O3 B13159077 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13159077
M. Wt: 210.23 g/mol
InChI Key: OZAJMEGJNRGKDZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl-substituted oxolane (tetrahydrofuran) ring at the 3-position of the pyrazole core. This compound belongs to a class of heterocyclic carboxylic acids with applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-3-(5-methyloxolan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h5-6,8H,3-4H2,1-2H3,(H,13,14)

InChI Key

OZAJMEGJNRGKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methyloxolan Ring: The methyloxolan ring can be attached through a cyclization reaction involving an appropriate precursor, such as a diol or an epoxide, under acidic or basic conditions.

Industrial Production Methods

Industrial production of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid with analogous pyrazole-carboxylic acids, focusing on structural variations, physicochemical properties, and applications.

Heterocyclic Substituent Variations
Compound Name Substituent at Pyrazole-3 Position Key Properties/Applications References
1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid 5-Methyloxolan (tetrahydrofuran) Flexible conformation; potential H-bonding in drug design
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid 5-Methylfuran Aromatic furan ring enhances π-π interactions; used in agrochemicals
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl (-CF₃) Electron-withdrawing group increases acidity (pKa ~3.5); used in pesticides and pharmaceuticals
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Pyridin-3-yl Basic nitrogen enables metal coordination; applications in catalysis

Key Findings :

  • Oxolan vs. Furan : The oxolan (tetrahydrofuran) substituent provides a saturated, flexible structure compared to the planar, aromatic furan. This flexibility may improve bioavailability in drug candidates by reducing steric hindrance .
  • Trifluoromethyl Group : The -CF₃ group significantly lowers the pKa of the carboxylic acid (enhancing solubility in polar solvents) and improves metabolic stability in vivo, making it a preferred moiety in agrochemicals .
  • Pyridine Substituent : The pyridine ring introduces basicity and metal-binding capacity, enabling use in metal-organic frameworks (MOFs) or catalytic systems .
Functional Group Modifications
Compound Name Functional Group at Pyrazole-4 Position Molecular Weight (g/mol) Applications References
1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid Carboxylic acid (-COOH) ~238.2* Drug intermediates
Methyl 1H-pyrazole-3-carboxylate Methyl ester (-COOCH₃) 126.11 Synthetic intermediate for ester hydrolysis
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid Carboxylic acid (-COOH) ~224.2 Materials science (conducting polymers)

Key Findings :

  • Carboxylic Acid vs. Ester : The free carboxylic acid group (as in the target compound) enhances reactivity in amidation or salt formation, whereas ester derivatives like methyl 1H-pyrazole-3-carboxylate serve as protected intermediates for controlled synthesis .
  • Thiophene Substituent : Thiophene-containing analogs exhibit enhanced electronic properties, making them suitable for optoelectronic materials .

Biological Activity

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and related research findings.

1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid is characterized by its unique pyrazole structure, which has been linked to various pharmacological activities. The presence of the methyloxolan group may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antifungal activity against several phytopathogenic fungi, suggesting that modifications in the pyrazole ring can enhance biological efficacy .

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in various metabolic pathways. Similar compounds have demonstrated inhibitory effects on neuraminidase, a key enzyme in viral replication, particularly for influenza viruses. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups can enhance inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid can be influenced by various structural modifications:

Substituent Effect on Activity
Electron-withdrawing groupsIncreased enzyme inhibition and antimicrobial activity
Alkyl substitutionsVariability in potency depending on steric effects

Study 1: Antifungal Evaluation

In a study examining the antifungal properties of related pyrazole derivatives, it was found that specific substitutions at the 4-position significantly enhanced activity against fungi such as Fusarium and Botrytis species. The most potent compound exhibited over 70% inhibition at low concentrations, emphasizing the importance of structural optimization for enhanced bioactivity .

Study 2: Neuraminidase Inhibition

Another study focused on the inhibition of neuraminidase by pyrazole derivatives, where compounds structurally similar to 1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazole-4-carboxylic acid showed varying degrees of inhibition. The most effective inhibitors were those with specific hydrophobic interactions within the active site of neuraminidase, highlighting the potential for this compound in antiviral therapy .

The proposed mechanism of action for the biological activities associated with this compound involves:

  • Enzyme Binding : Interaction with active sites of enzymes such as neuraminidase.
  • Hydrogen Bond Formation : Establishing hydrogen bonds with key amino acids in enzyme active sites.
  • Steric Effects : The spatial arrangement of substituents affecting binding affinity and specificity.

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